molecular formula C15H11N3O3S2 B2933459 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide CAS No. 391219-74-2

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide

Cat. No.: B2933459
CAS No.: 391219-74-2
M. Wt: 345.39
InChI Key: AJLFQYLQDWBXJQ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds and pharmaceutical drugs . It’s a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the reaction of thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecules .


Physical and Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Structure-Function Relationship in Anti-Infectious Agents

Thiazolides, including derivatives similar to N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide, have been studied for their anti-infectious properties against a variety of pathogens. These compounds are particularly noted for their ability to induce apoptosis in cancer cells, with the mechanism involving interaction with specific cellular enzymes and activation of apoptosis pathways (Brockmann et al., 2014).

Antiparasitic Activity

Research on thiazolides has also highlighted their broad-spectrum antiparasitic activities. Studies have shown effectiveness against protozoa, helminths, and enteric bacteria, indicating a potential for thiazolides to act through multiple mechanisms of action, which may include interactions with cellular proteins and enzymes critical for pathogen survival (Hemphill et al., 2012).

Synthesis and Characterization of Derivatives

Research efforts have been devoted to the synthesis and characterization of novel thiazole and benzamide derivatives. Studies involve exploring different synthetic routes and structural modifications to enhance biological activity or to study the chemical properties of these compounds. For example, the synthesis of bifunctional Cu(I) chelators from nitrobenzothiazole derivatives highlights the versatility of these compounds in chemical synthesis and potential applications in sensing technologies (Massing & Planalp, 2015).

Antimicrobial and Antitumor Properties

Several studies have focused on evaluating the antimicrobial and antitumor properties of benzothiazole derivatives. These compounds have shown promising activities against various cancer cell lines and pathogenic bacteria, suggesting their potential as therapeutic agents. The activity is often attributed to specific structural features of the benzothiazole ring and its substituents, which may interact with biological targets to exert cytotoxic effects (Racané et al., 2006).

Chemical Properties and Reactions

The chemical properties and reactions of thiazole derivatives, including their regioselectivity in nucleophilic substitution and potential for forming complex structures through cyclization and other reactions, are of interest in synthetic chemistry. These studies contribute to a deeper understanding of the reactivity and functionalization possibilities of benzothiazole and related compounds, enabling the design of novel molecules with desired properties and activities (Shkinyova et al., 2000).

Mechanism of Action

Future Directions

Benzothiazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-15-17-11-7-6-9(8-13(11)23-15)16-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFQYLQDWBXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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